2'-Nitrobiphenyl-4-yl benzoate 2'-Nitrobiphenyl-4-yl benzoate
Brand Name: Vulcanchem
CAS No.: 5472-24-2
VCID: VC20677205
InChI: InChI=1S/C19H13NO4/c21-19(15-6-2-1-3-7-15)24-16-12-10-14(11-13-16)17-8-4-5-9-18(17)20(22)23/h1-13H
SMILES:
Molecular Formula: C19H13NO4
Molecular Weight: 319.3 g/mol

2'-Nitrobiphenyl-4-yl benzoate

CAS No.: 5472-24-2

Cat. No.: VC20677205

Molecular Formula: C19H13NO4

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

2'-Nitrobiphenyl-4-yl benzoate - 5472-24-2

Specification

CAS No. 5472-24-2
Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
IUPAC Name [4-(2-nitrophenyl)phenyl] benzoate
Standard InChI InChI=1S/C19H13NO4/c21-19(15-6-2-1-3-7-15)24-16-12-10-14(11-13-16)17-8-4-5-9-18(17)20(22)23/h1-13H
Standard InChI Key AELFRLXFEWLBAQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

2'-Nitrobiphenyl-4-yl benzoate consists of a biphenyl backbone with a nitro group (-NO₂) at the 2' position and a benzoate ester (-OCOC₆H₅) at the 4-position (Figure 1). The planar biphenyl system allows for conjugation across the rings, while the nitro and ester groups introduce polar and steric effects that modulate solubility and reactivity. The compound’s IUPAC name is benzoic acid 4-(2-nitrophenyl)phenyl ester, with a molecular formula of C₁₉H₁₃NO₄ and a molar mass of 319.31 g/mol.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₉H₁₃NO₄
Molar Mass319.31 g/mol
SMILES NotationO=C(OC1=CC=C(C=C1)C2=CC=CC=C2N+[O-])C3=CC=CC=C3
InChI KeyUOQAZQYFZFRFQN-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum of analogous nitro-biphenyl derivatives (e.g., 2-methyl-4'-nitro-biphenyl) shows aromatic proton resonances between δ 7.0–8.4 ppm, with deshielding effects observed near the nitro group . For 2'-Nitrobiphenyl-4-yl benzoate, the benzoate ester’s carbonyl carbon typically resonates near δ 165–170 ppm in ¹³C NMR, while the nitro-bearing aromatic carbons appear between δ 120–150 ppm .

Table 2: Comparative NMR Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
2-Methyl-4'-nitro-biphenyl7.78 (d, J=8.4 Hz), 2.37 (s, CH₃)140.5 (C-NO₂), 21.3 (CH₃)
4'-Methyl-4-nitro-biphenyl7.49–7.51 (m), 2.50 (s, CH₃)148.6 (C-NO₂), 22.9 (CH₃)
2'-Nitrobiphenyl-4-yl benzoate (predicted)8.1–8.3 (aromatic H), 7.4–7.6 (ester H)168.5 (C=O), 148.2 (C-NO₂)

Synthesis and Reaction Pathways

Nitration of Biphenyl

The synthesis begins with the nitration of biphenyl using a mixture of concentrated nitric and sulfuric acids. The nitro group is preferentially introduced at the 2' position due to the directing effects of the existing phenyl ring. Reaction conditions (e.g., temperature < 50°C) are critical to avoid di-nitration by-products.

Esterification with Benzoyl Chloride

The intermediate 2'-nitrobiphenyl-4-ol undergoes esterification with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product. This step typically achieves yields of 65–75%, with purification via column chromatography.

Table 3: Optimization of Esterification Conditions

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes hydrolysis
Molar Ratio (BzCl:4-ol)1.2:1Ensures complete reaction
SolventDichloromethaneEnhances solubility

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in chlorinated solvents (e.g., CH₂Cl₂) and aromatic hydrocarbons. Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling reactions using 2'-Nitrobiphenyl-4-yl benzoate as a substrate have been explored, though yields are moderate (40–60%) due to steric hindrance from the benzoate group .

Applications and Biological Relevance

Materials Science

The compound’s rigid biphenyl framework makes it a candidate for liquid crystal precursors. Its nitro group can be reduced to an amine, enabling further functionalization for optoelectronic materials.

Future Directions

Further research should prioritize:

  • Mechanistic studies on its participation in cross-coupling reactions.

  • Evaluation of bioavailability and metabolic pathways for pharmaceutical applications.

  • Development of greener synthesis methods to reduce reliance on hazardous reagents.

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